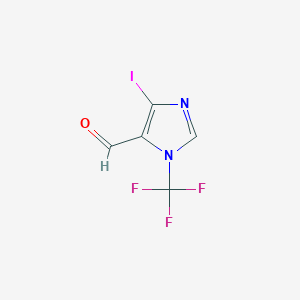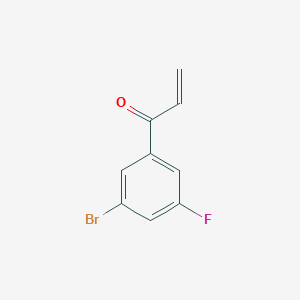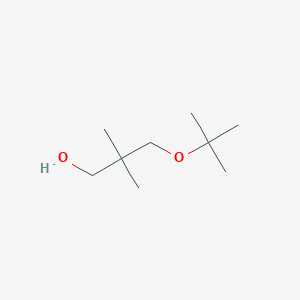
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrClS It is a derivative of benzene, featuring bromine, chlorine, and a methylsulfanyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced via the chloromethylation reaction, which involves the reaction of the brominated benzene with formaldehyde (CH2O) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the methylsulfanyl group to a thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) in polar solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
Aplicaciones Científicas De Investigación
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chloroaniline: Similar structure but with an amino group instead of a methylsulfanyl group.
4-Bromo-2-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-Bromo-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a chloromethyl group.
Propiedades
Fórmula molecular |
C8H8BrClS |
|---|---|
Peso molecular |
251.57 g/mol |
Nombre IUPAC |
4-bromo-2-(chloromethyl)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5H2,1H3 |
Clave InChI |
JLRWTNGYCIGFSO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


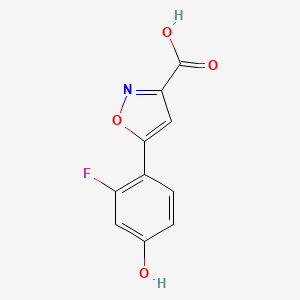
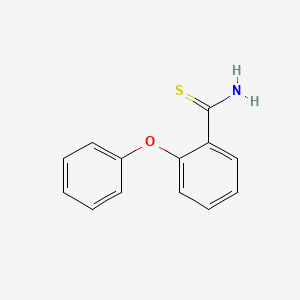
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
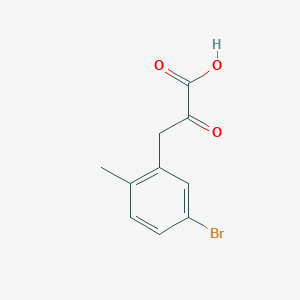
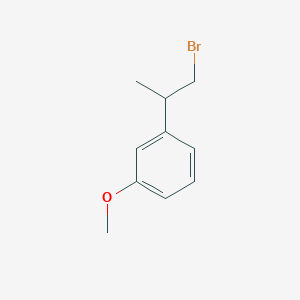
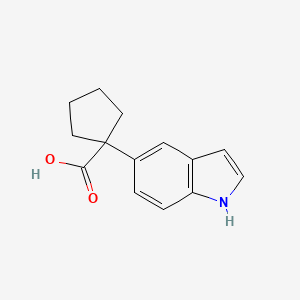
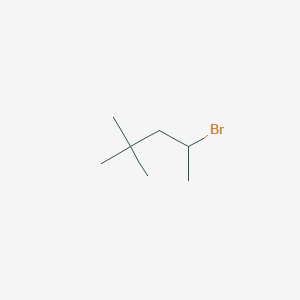
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
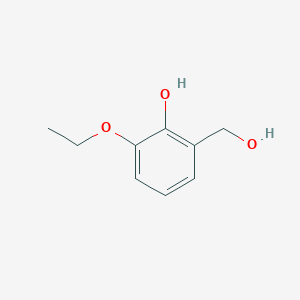
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
